Tetradecyl ether

Description

Properties

IUPAC Name |

1-tetradecoxytetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANWHVWXFQSQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202465 | |

| Record name | Dimyristyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-98-6 | |

| Record name | Tetradecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimyristyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimyristyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditetradecyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMYRISTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1W1K092JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ditetradecyl Ether: Properties, Synthesis, and Applications

Abstract

Ditetradecyl ether, also known as dimyristyl ether, is a symmetrical long-chain aliphatic ether characterized by two fourteen-carbon alkyl chains linked by an oxygen atom. Its significant hydrophobicity, thermal stability, and defined chemical properties make it a compound of interest in various scientific and industrial fields. This guide provides a comprehensive technical overview of ditetradecyl ether, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and current and potential applications, with a focus on its role as a specialty chemical and its potential in advanced material formulations.

Chemical Structure and Nomenclature

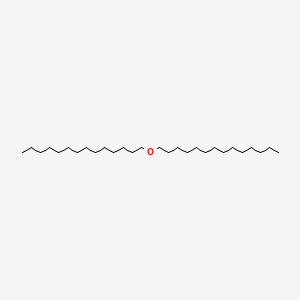

Ditetradecyl ether is an organic compound classified as a simple, or symmetrical, ether.[1] The core of its structure is an sp³-hybridized oxygen atom covalently bonded to two tetradecyl groups.[1][2] This C-O-C linkage is bent, with a bond angle similar to that in water and other ethers, resulting in a net dipole moment.[1][2] The long, saturated C₁₄ alkyl chains are nonpolar and dominate the molecule's overall character, rendering it highly lipophilic.

-

IUPAC Name : 1-(Tetradecyloxy)tetradecane[3]

-

Synonyms : Ditetradecyl ether, Di-n-tetradecyl ether, Dimyristyl ether[3][4]

-

Molecular Formula : C₂₈H₅₈O[3]

-

SMILES : O(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC[3]

Caption: Chemical structure of Ditetradecyl Ether (C₂₈H₅₈O).

Physicochemical Properties

The physical properties of ditetradecyl ether are dictated by its high molecular weight and long hydrophobic chains. It typically presents as a white, waxy solid or crystalline powder at room temperature.[3] Its low volatility and high boiling point are characteristic of long-chain ethers.[3]

Table 1: Physicochemical Data for Ditetradecyl Ether

| Property | Value | Source(s) |

| Molecular Weight | 410.76 g/mol | |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 36-41 °C | [5][6] |

| Boiling Point | 457 °C at 760 mmHg; 170 °C at 1 mmHg | [5] |

| Density | 0.8117 g/cm³ at 43 °C | [5][6] |

| Flash Point | 193.3 °C | [5] |

| Refractive Index | 1.449 | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [3][7] |

The insolubility in water is a direct consequence of the dominance of the two C₁₄ hydrocarbon chains, which prevents effective hydrogen bonding with water molecules.[8][9] Conversely, it is readily soluble in nonpolar organic solvents like benzene, and other ethers.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of ditetradecyl ether.

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an ether is the C-O-C stretching vibration. For aliphatic ethers like ditetradecyl ether, this manifests as a strong, prominent absorption band in the 1050-1150 cm⁻¹ region.[10] Other expected peaks include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is relatively simple. The hydrogens on the carbons directly attached to the ether oxygen (the α-carbons, -O-CH₂ -) are deshielded and appear as a triplet in the 3.4 to 4.5 δ range.[10] The numerous methylene (-CH₂-) groups of the alkyl chains will produce overlapping multiplets typically between 1.2-1.6 δ. The terminal methyl (-CH₃) protons will appear as a triplet at approximately 0.9 δ.[10]

-

¹³C NMR : In the carbon spectrum, the α-carbons are shifted downfield to the 50-80 δ range due to the electronegativity of the adjacent oxygen atom.[10] The remaining alkyl carbons will resonate in the typical alkane region of approximately 14-32 δ.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 410 may be observed, though it can be weak for long-chain ethers.[11] The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. This would result in the loss of an alkyl radical to form a stable oxonium ion.[11][12]

Synthesis and Reactivity

Williamson Ether Synthesis

The most common and reliable method for preparing symmetrical ethers like ditetradecyl ether is the Williamson ether synthesis.[13] This reaction is a classic example of an Sₙ2 nucleophilic substitution.[13] The process involves two main stages: the formation of an alkoxide nucleophile and its subsequent reaction with an alkyl halide.

Caption: Workflow for the Williamson Synthesis of Ditetradecyl Ether.

Experimental Protocol: Synthesis of Ditetradecyl Ether

This protocol is an illustrative example based on the principles of the Williamson ether synthesis.[13][14] Appropriate safety measures must be taken, including performing the reaction under an inert atmosphere.

-

Alkoxide Formation :

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add 1-tetradecanol (1.0 eq.) dropwise.

-

Rationale : NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium tetradecanolate salt.[13] DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

-

Nucleophilic Substitution :

-

Cool the mixture back to 0 °C and add 1-bromotetradecane (1.1 eq.) dropwise.

-

Rationale : 1-Bromotetradecane is a primary alkyl halide, which is an excellent substrate for an Sₙ2 reaction, minimizing the potential for competing elimination reactions.[13]

-

Let the reaction mixture stir at room temperature overnight to ensure complete reaction.

-

-

Workup and Purification :

-

Quench the reaction by the slow, careful addition of water.

-

Extract the product into a nonpolar organic solvent such as ethyl acetate or diethyl ether (3x).

-

Wash the combined organic layers with brine to remove residual DMF and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., methanol) to yield pure ditetradecyl ether.[5]

-

Chemical Reactivity

Ethers are generally unreactive compounds, which is why they are often used as solvents.[9][15] The C-O bond is strong and not easily cleaved. Ditetradecyl ether is resistant to most bases, oxidizing agents, and reducing agents. However, it can undergo cleavage under harsh conditions with strong acids like HBr or HI via an Sₙ1 or Sₙ2 mechanism.[13] Like other ethers, it can form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration for storage.[16][17]

Applications in Research and Drug Development

While not a frontline pharmaceutical ingredient, the unique properties of ditetradecyl ether and similar long-chain ethers lend them to several specialized applications.

-

Specialty Solvent & Lubricant : Due to its high boiling point, thermal stability, and inert nature, it can be used as a high-temperature solvent or a lubricant in industrial applications.[3]

-

Cosmetic Formulations : It is used in cosmetics as a skin-conditioning agent and emollient, leveraging its waxy texture and hydrophobicity to form a protective, non-greasy layer on the skin.[4][5]

-

Potential in Drug Delivery : The highly lipophilic nature of ditetradecyl ether makes it structurally analogous to the lipid tails found in biological membranes. While its direct use as a drug carrier is not widely documented, its properties are relevant to the field of drug delivery. Long-chain lipids and ethers are fundamental components of lipid nanoparticles (LNPs) and other nanocarriers used to encapsulate and deliver poorly water-soluble drugs or nucleic acids.[18][19] The hydrophobicity provided by the two C₁₄ chains could be exploited in the design of novel drug delivery vehicles, potentially serving as a core component of a nanomicelle or as a lipid excipient in more complex formulations.[20]

-

Research Chemical : It serves as a starting material or intermediate in organic synthesis and as a standard for analytical techniques like chromatography.[3]

Safety and Handling

Ditetradecyl ether is a chemical that must be handled with appropriate care in a laboratory or industrial setting.

-

General Handling : Handle in a well-ventilated area or under a chemical fume hood.[21][22] Avoid contact with skin and eyes by wearing suitable protective clothing, chemical-impermeable gloves, and safety goggles.[21]

-

Fire and Explosion Hazard : Avoid sources of ignition such as heat, sparks, and open flames.[16][17] Ethers can form flammable vapors.

-

Peroxide Formation : A significant hazard associated with ethers is the formation of explosive peroxides upon storage, especially in the presence of air and light.[16][17] Containers should be dated upon opening and tested periodically for peroxides. Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[21]

-

First Aid : In case of skin contact, wash off with soap and plenty of water.[21] For eye contact, rinse thoroughly with water for at least 15 minutes.[21] If inhaled, move the person to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[21]

References

-

Octyl tetradecyl ether - Chemical & Physical Properties . (n.d.). Cheméo. Retrieved December 21, 2025, from [Link]

-

Octyl tetradecyl ether | C22H46O | CID 20405871 . (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

-

Nonyl tetradecyl ether | C23H48O | CID 87077591 . (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

-

Isopropyl tetradecyl ether | C17H36O | CID 54193951 . (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

-

Physical Properties of Ethers . (n.d.). Unacademy. Retrieved December 21, 2025, from [Link]

-

Butyl tetradecyl ether | C18H38O | CID 11065528 . (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

-

Ethers - BYJU'S . (n.d.). BYJU'S. Retrieved December 21, 2025, from [Link]

-

Physical Properties of Ether . (2023, January 22). Chemistry LibreTexts. Retrieved December 21, 2025, from [Link]

-

Physical And Chemical Properties Of Ethers, Important Topics For JEE Main 2024 . (2024, February 12). Physics Wallah. Retrieved December 21, 2025, from [Link]

-

Ether - Wikipedia . (n.d.). Wikipedia. Retrieved December 21, 2025, from [Link]

-

ethyl tetradecyl ether . (n.d.). NIST WebBook. Retrieved December 21, 2025, from [Link]

-

Methyl tetradecyl ether . (n.d.). NIST WebBook. Retrieved December 21, 2025, from [Link]

-

SAFETY DATA SHEET - Ethyl ether . (2009, April 15). Valencia College. Retrieved December 21, 2025, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607) . (n.d.). HMDB. Retrieved December 21, 2025, from [Link]

-

Oxirane, tetradecyl- . (n.d.). NIST WebBook. Retrieved December 21, 2025, from [Link]

-

Nonyl tetradecyl ether . (n.d.). NIST WebBook. Retrieved December 21, 2025, from [Link]

-

Tetradecyl ether . (n.d.). CAS Common Chemistry. Retrieved December 21, 2025, from [Link]

-

KINETIC STUDY AND MECHANOCHEMICAL SYNTHESES OF α- AND β- ISOMERS OF DITETRADECYL 2,2'-BIPYRIDINE-4,4' . (n.d.). Murray State's Digital Commons. Retrieved December 21, 2025, from [Link]

-

IR spectrum: Ethers . (n.d.). Química Organica.org. Retrieved December 21, 2025, from [Link]

-

Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery . (2024, April 17). PMC - NIH. Retrieved December 21, 2025, from [Link]

-

13.3 Synthesis and Reactions of Ethers . (2018, September 20). YouTube. Retrieved December 21, 2025, from [Link]

-

Diethyl Ether . (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

-

Dimyristyl Ether | C28H58O | CID 79433 . (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

-

Exploring the Potential of Nanogels: From Drug Carriers to Radiopharmaceutical Agents . (n.d.). Wiley Online Library. Retrieved December 21, 2025, from [Link]

-

Diethyl ether - Wikipedia . (n.d.). Wikipedia. Retrieved December 21, 2025, from [Link]

-

Mass Spectrometry of Aliphatic Ethers . (2025, August 19). YouTube. Retrieved December 21, 2025, from [Link]

-

18.8 Spectroscopy of Ethers . (2023, September 20). OpenStax. Retrieved December 21, 2025, from [Link]

-

Clinical Significance and Role of Ethers as Anesthetics . (n.d.). Longdom Publishing. Retrieved December 21, 2025, from [Link]

-

Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions . (n.d.). NIH. Retrieved December 21, 2025, from [Link]

-

Diethyl ether – Knowledge and References . (n.d.). Taylor & Francis. Retrieved December 21, 2025, from [Link]

-

Polymeric nanocarriers in drug delivery, bioimaging, and biosensing: advances and perspectives on nanomicelles, nanogels, and dendrimers . (2025, October 23). PMC - NIH. Retrieved December 21, 2025, from [Link]

-

Mass Spectrometry - Fragmentation Patterns . (2023, August 29). Chemistry LibreTexts. Retrieved December 21, 2025, from [Link]

-

Mass Spectrometry: Fragmentation . (n.d.). University of Calgary. Retrieved December 21, 2025, from [Link]

Sources

- 1. Ether - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. CAS 5412-98-6: Tetradecyl ether | CymitQuimica [cymitquimica.com]

- 4. Dimyristyl Ether | C28H58O | CID 79433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Physical Properties of Ethers [unacademy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physical And Chemical Properties Of Ethers, Important Topics For JEE Main 2024 [pw.live]

- 10. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 16. fishersci.com [fishersci.com]

- 17. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]

- 18. Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polymeric nanocarriers in drug delivery, bioimaging, and biosensing: advances and perspectives on nanomicelles, nanogels, and dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the Potential of Nanogels: From Drug Carriers to Radiopharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Tetradecyl Ether for Researchers and Drug Development Professionals

An authoritative guide to the chemical properties, synthesis, analysis, and applications of Tetradecyl Ether, tailored for professionals in scientific research and pharmaceutical development.

Introduction

Tetradecyl ether, a long-chain aliphatic ether, is a compound of increasing interest in various scientific and industrial sectors. Its unique physicochemical properties, stemming from its long hydrophobic alkyl chains and the central ether linkage, make it a valuable molecule in applications ranging from cosmetics to advanced drug delivery systems. This technical guide provides a comprehensive overview of Tetradecyl ether, focusing on its core chemical identity, synthesis, analytical characterization, and its emerging roles in pharmaceutical sciences.

Part 1: Core Chemical Identity

Chemical Structure and CAS Number

Tetradecyl ether is a symmetrical ether characterized by two fourteen-carbon alkyl chains linked by an oxygen atom. Its systematic IUPAC name is 1,1'-Oxybis(tetradecane).

CAS Number: 5412-98-6[1]

Synonyms

This compound is known by several synonyms in scientific literature and commercial databases, which are crucial for comprehensive literature searches and material sourcing.

-

Ditetradecyl ether

-

Di-n-tetradecyl ether

-

Myristyl ether[2]

-

Dimyristyl ether

-

1-(Tetradecyloxy)tetradecane

-

Tetradecane, 1,1'-oxybis-

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of Tetradecyl ether is presented in the table below. These properties are fundamental to understanding its behavior in various applications.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₈O | [1] |

| Molecular Weight | 410.76 g/mol | [1] |

| Appearance | White to almost white powder or crystal | MySkinRecipes |

| Melting Point | 43-46 °C | MySkinRecipes |

| Boiling Point | 457 °C at 760 mmHg | [1] |

| Density | 0.8117 g/cm³ at 43 °C | [1] |

| Flash Point | 193.3 °C | [1] |

| Refractive Index | 1.449 | [1] |

| LogP (XLogP3) | 10.4 | [1] |

Part 2: Synthesis of Tetradecyl Ether

The primary and most versatile method for the synthesis of symmetrical ethers like Tetradecyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[3] This involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral. In the synthesis of Tetradecyl ether, the alkoxide is formed by deprotonating a long-chain alcohol, which then acts as the nucleophile.

The general reaction is as follows:

2 R-OH + 2 NaH → 2 R-O⁻Na⁺ + 2 H₂ R-O⁻Na⁺ + R-X → R-O-R + NaX

Where R is the tetradecyl group and X is a halide (typically Br or I).

Experimental Protocol: Synthesis of Di-n-tetradecyl Ether

This protocol provides a step-by-step methodology for the synthesis of Di-n-tetradecyl ether based on the principles of the Williamson ether synthesis.

Materials:

-

1-Tetradecanol (Myristyl alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromotetradecane (Myristyl bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-tetradecanol (1.0 equivalent) in anhydrous DMF to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium tetradecanoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C.

-

Add 1-bromotetradecane (1.1 equivalents) dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir overnight under a nitrogen atmosphere.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Tetradecyl ether by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient).

Caption: Williamson Ether Synthesis Workflow.

Part 3: Analytical Characterization

Accurate characterization of Tetradecyl ether is essential for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Tetradecyl ether.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. Key signals would include a triplet corresponding to the methyl (CH₃) protons at the end of the alkyl chains, a multiplet for the numerous methylene (CH₂) protons, and a characteristic triplet for the methylene protons adjacent to the ether oxygen (α-protons), which would be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the alkyl chain. The carbon atom attached to the ether oxygen (α-carbon) will be significantly deshielded and appear at a characteristic downfield chemical shift, typically in the range of 60-80 ppm.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of Tetradecyl ether.

-

Gas Chromatography (GC): Due to its relatively high boiling point, a high-temperature GC column and appropriate temperature programming are necessary for the analysis of Tetradecyl ether.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of ethers often shows a weak or absent molecular ion peak.[5] The fragmentation pattern is characterized by α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[5] For Tetradecyl ether, characteristic fragments would arise from the loss of alkyl radicals.

Part 4: Applications in Research and Drug Development

While extensively used in the cosmetics industry as an emollient and skin-conditioning agent, Tetradecyl ether and similar long-chain ethers are gaining attention in pharmaceutical research, primarily for their surfactant properties and their role in advanced drug delivery systems.

Non-ionic Surfactant in Pharmaceutical Formulations

Tetradecyl ether is classified as a non-ionic surfactant.[6] Non-ionic surfactants are widely used in pharmaceutical formulations to:

-

Increase the solubility of poorly water-soluble drugs.

-

Enhance the stability of emulsions and suspensions.

-

Improve the wetting of hydrophobic drug particles.

The long hydrophobic tetradecyl chains can interact with lipophilic drugs, while the polar ether group can interact with aqueous environments, making it an effective emulsifier.

Component of Lipid-Based Drug Delivery Systems

Long-chain ethers are being explored as components of lipid-based drug delivery systems, such as nanostructured lipid carriers (NLCs).[7][8] NLCs are composed of a blend of solid and liquid lipids and offer several advantages for drug delivery, including:

-

Improved drug loading capacity.

-

Enhanced stability of the encapsulated drug.

-

Controlled and sustained drug release.

-

Improved skin penetration for topical delivery.[7]

The incorporation of Tetradecyl ether into NLCs can modify the lipid matrix, potentially leading to improved drug encapsulation and release characteristics.

Part 5: Safety and Handling

Toxicological Profile

Specific acute and chronic toxicity data for Tetradecyl ether is limited in publicly available literature. However, long-chain ethers are generally considered to have low toxicity. For related compounds like PPG-3 Myristyl Ether, the Environmental Working Group (EWG) reports low concerns for cancer, allergies, and reproductive toxicity.[9] It is important to note that some ethers can cause skin irritation.[10]

Safe Handling and Storage

As with any chemical, proper safety precautions should be taken when handling Tetradecyl ether.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly closed.

Conclusion

Tetradecyl ether is a versatile long-chain ether with well-defined chemical properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While its primary application has been in the cosmetics industry, its properties as a non-ionic surfactant and a lipid excipient make it a promising candidate for various applications in pharmaceutical research and drug development, particularly in the formulation of advanced drug delivery systems. Further research into its biological interactions and a more comprehensive toxicological profile will be crucial for expanding its role in the pharmaceutical sciences.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. echemi.com [echemi.com]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. GCMS Section 6.13 [people.whitman.edu]

- 6. Tetradecyl Ether [myskinrecipes.com]

- 7. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ewg.org [ewg.org]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

A Senior Application Scientist's In-depth Technical Guide to the Solubility of Tetradecyl Ether in Organic Solvents

Introduction: Understanding the Molecular Landscape of Tetradecyl Ether

Tetradecyl ether, also known by synonyms such as di-n-tetradecyl ether and dimyristyl ether, is a symmetrical ether characterized by two fourteen-carbon alkyl chains attached to a central oxygen atom.[1] Its chemical formula is C₂₈H₅₈O. This structure, dominated by long, nonpolar hydrocarbon chains, renders the molecule significantly hydrophobic.[1] While the ether linkage introduces a slight dipole moment, the overwhelming influence of the alkyl groups dictates its physical and chemical properties, most notably its solubility characteristics.[2] At room temperature, it typically presents as a colorless to pale yellow liquid.[1] Due to its chemical stability and hydrophobic nature, tetradecyl ether and similar long-chain ethers find applications as surfactants, lubricants, and solvents in various industrial processes.[1] In the realm of drug development and research, understanding the solubility of such long-chain molecules is paramount for formulation, delivery, and synthesis applications.

Core Principles of Solubility: A "Like Dissolves Like" Deep Dive

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.

Ethers, including tetradecyl ether, possess a bent C-O-C bond, resulting in a net dipole moment, which classifies them as weakly polar.[2] However, the solubility of ethers is significantly influenced by the nature of the alkyl or aryl groups attached to the oxygen atom.[2][3] For small ethers like diethyl ether, the oxygen atom can act as a hydrogen bond acceptor with protic solvents like water, leading to some degree of aqueous solubility.[2][4] As the length of the alkyl chains increases, the nonpolar character of the molecule becomes dominant, drastically reducing its solubility in polar solvents like water.[2][4][5] Consequently, tetradecyl ether is practically insoluble in water.

Conversely, the long, nonpolar tetradecyl chains favor interactions with nonpolar and weakly polar organic solvents through van der Waals forces. Therefore, tetradecyl ether is expected to be readily soluble in a variety of organic solvents.

Predictive Solubility Profile of Tetradecyl Ether in Common Organic Solvents

In the absence of extensive, publicly available quantitative solubility data for tetradecyl ether, a predictive solubility profile can be constructed based on the "like dissolves like" principle and the known properties of common organic solvents. The following table provides a qualitative prediction of the solubility of tetradecyl ether, categorized as "High," "Moderate," or "Low/Insoluble," along with the rationale based on solvent polarity.

| Solvent | Chemical Class | Polarity Index | Dielectric Constant (@ 20°C) | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||||

| Hexane | Alkane | 0.1 | 1.88 | High | Nonpolar alkane solvent, ideal for solvating the long alkyl chains of tetradecyl ether. |

| Toluene | Aromatic Hydrocarbon | 2.4 | 2.38 | High | Nonpolar aromatic solvent, effectively solvates the nonpolar alkyl groups. |

| Diethyl Ether | Ether | 2.8 | 4.33 | High | "Like dissolves like" in its purest form; both are ethers. |

| Chloroform | Halogenated Alkane | 4.1 | 4.81 | High | Although it has a dipole, it readily dissolves many nonpolar compounds. |

| Moderately Polar Solvents | |||||

| Acetone | Ketone | 5.1 | 20.7 | Moderate | The presence of a carbonyl group introduces polarity, which may slightly reduce solubility compared to nonpolar solvents. |

| Ethyl Acetate | Ester | 4.4 | 6.02 | Moderate | The ester group imparts polarity, leading to moderate solubility. |

| Polar Aprotic Solvents | |||||

| Tetrahydrofuran (THF) | Ether | 4.0 | 7.58 | High | A cyclic ether that is a good solvent for a wide range of compounds, including other ethers. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 46.68 | Low/Insoluble | Highly polar aprotic solvent; unlikely to effectively solvate the long nonpolar chains. |

| Polar Protic Solvents | |||||

| Ethanol | Alcohol | - | 24.55 | Low/Insoluble | The hydrogen-bonding network of ethanol is not favorable for solvating the large, nonpolar tetradecyl ether molecule. |

| Methanol | Alcohol | 5.1 | 32.70 | Low/Insoluble | Similar to ethanol, the strong hydrogen bonding and high polarity make it a poor solvent for tetradecyl ether. |

| Water | - | 10.2 | 80.1 | Insoluble | Highly polar protic solvent with a strong hydrogen-bonding network; highly unfavorable for solvating hydrophobic molecules. |

Experimental Workflow for Determining Tetradecyl Ether Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of tetradecyl ether in a given organic solvent. This protocol is a self-validating system, incorporating controls and checks to ensure data integrity.

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of tetradecyl ether.

Step-by-Step Protocol

-

Materials and Reagents:

-

Tetradecyl ether (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with flame ionization detector (GC-FID) or High-performance liquid chromatograph with an evaporative light scattering detector (HPLC-ELSD)

-

Syringes and syringe filters (if necessary)

-

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of tetradecyl ether into a series of scintillation vials. The excess is crucial to ensure a saturated solution is achieved.

-

To each vial, add a precise volume of the organic solvent being tested.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For a viscous, long-chain molecule like tetradecyl ether, this may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

After equilibration, transfer the vials to a centrifuge.

-

Centrifuge the samples at a sufficient speed and duration to pellet all undissolved tetradecyl ether. This step is critical to ensure that the analyzed sample only contains the dissolved solute.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Avoid disturbing the pellet of undissolved solute.

-

If the concentration is expected to be high, perform a precise serial dilution of the supernatant with the same organic solvent.

-

Analyze the diluted or undiluted supernatant using a calibrated GC-FID or HPLC-ELSD method. A calibration curve should be prepared using standard solutions of tetradecyl ether of known concentrations in the same solvent.

-

-

Data Analysis and Validation:

-

Calculate the concentration of tetradecyl ether in the original saturated solution based on the analytical results and any dilution factors.

-

Perform the entire experiment in triplicate to ensure the reproducibility of the results.

-

Include a solvent blank (the pure solvent) in the analysis to account for any background signal.

-

As a system suitability test, it is good practice to determine the solubility of a well-characterized compound in a known solvent system to validate the experimental setup and procedure.

-

Factors Influencing Solubility: A Deeper Look

Several factors can influence the solubility of tetradecyl ether in organic solvents:

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. However, this relationship is not always linear and should be determined experimentally for specific solute-solvent systems.

-

Solvent Polarity: As detailed in the predictive solubility table, the polarity of the solvent is a primary determinant of solubility. A close match between the polarity of tetradecyl ether (weakly polar/nonpolar) and the solvent will result in higher solubility.

-

Molecular Size and Shape: The large molecular size and linear alkyl chains of tetradecyl ether require a solvent that can effectively accommodate them within its structure. Solvents with bulky or highly structured arrangements may be less effective.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the solubility of tetradecyl ether in organic solvents, grounded in the fundamental principles of intermolecular forces. While specific quantitative data remains sparse in the literature, the predictive solubility profile and the detailed experimental protocol offer researchers, scientists, and drug development professionals a robust framework for working with this long-chain ether. The provided methodology for solubility determination is designed to yield reliable and reproducible data, which is essential for advancing research and development in any field that utilizes such hydrophobic compounds. Future work should focus on generating and publishing quantitative solubility data for tetradecyl ether in a wider range of organic solvents and at various temperatures to create a valuable resource for the scientific community.

References

-

CK-12 Foundation. Physical and Chemical Properties of Ethers. [Link]

-

Chegg. Alcohols and Ethers. [Link]

-

Química Organica.org. Physical properties of ethers. [Link]

-

Britannica. Ether | Chemical Structure & Properties. [Link]

-

Chemistry LibreTexts. 14.8: Ethers. [Link]

-

Lumen Learning. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry. [Link]

-

BYJU'S. Ethers. [Link]

-

EBSCO. Ethers | Research Starters. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics and Appearance of Tetradecyl Ether

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Tetradecyl Ether: A Chemist's Perspective

Tetradecyl ether, known systematically as 1,1'-oxybistetradecane and also by its common synonym ditetradecyl ether, is a symmetrical ether characterized by the presence of two fourteen-carbon alkyl chains attached to a central oxygen atom.[1] Its significant hydrophobic nature, conferred by the long alkyl chains, is a primary determinant of its physical properties and applications. This high degree of lipophilicity makes it a valuable compound in formulations requiring a non-polar, stable, and high-molecular-weight component.

From a structural standpoint, the C-O-C ether linkage introduces a slight polarity to the molecule. However, the overwhelming influence of the two C14 chains renders the overall molecule non-polar. This has profound implications for its solubility and interactions with other molecules, a critical consideration in drug formulation and organic synthesis.

Section 2: Core Physical and Chemical Properties

A thorough understanding of the fundamental physical characteristics of tetradecyl ether is paramount for its effective application. The following table summarizes these key properties, with reconciled values derived from multiple authoritative sources.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₅₈O | [1] |

| Molecular Weight | 410.76 g/mol | [1] |

| Appearance | White to off-white waxy or crystalline solid at room temperature. | [2] |

| Odor | Characteristic, faint odor. | |

| Melting Point | 41-46 °C | [1][2] |

| Boiling Point | 170 °C at 1 mmHg | |

| Density | 0.8117 g/cm³ at 43 °C | [1] |

| Synonyms | 1,1'-oxybistetradecane, Ditetradecyl ether, Myristyl ether | [2] |

Elucidation of Physical State and Appearance

At standard ambient temperature and pressure (SATP), tetradecyl ether presents as a white, waxy, or crystalline solid.[2] The description of it as a colorless to pale yellow liquid pertains to its molten state, which is consistent with its melting point range of 41-46 °C.[1][2] For laboratory professionals, this means that at typical room temperatures (20-25 °C), the compound will be in a solid form and will require heating for liquefaction and subsequent use in many applications.

Section 3: Solubility Profile: A Guide for Formulation and Synthesis

The solubility of tetradecyl ether is a critical parameter for its use as a solvent, excipient, or synthetic precursor. Its highly non-polar character dictates its solubility behavior, following the principle of "like dissolves like."

Aqueous Solubility

Tetradecyl ether is practically insoluble in water. The long hydrophobic alkyl chains are unable to form significant favorable interactions with the highly polar water molecules, which are extensively hydrogen-bonded.

Solubility in Organic Solvents

Tetradecyl ether exhibits good solubility in a wide range of non-polar and moderately polar organic solvents.[3] This is due to the favorable van der Waals interactions between the long alkyl chains of the ether and the solvent molecules.

The following table provides a qualitative overview of the solubility of tetradecyl ether in common laboratory solvents, categorized by their polarity.

| Solvent Category | Solvent | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl ether | High | Strong van der Waals forces between the long alkyl chains and the non-polar solvent molecules. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to High | The ether linkage can participate in dipole-dipole interactions, while the alkyl chains interact favorably with the organic part of the solvent. |

| Polar Aprotic | Dichloromethane, Chloroform | High | Similar to moderately polar solvents, with good interaction potential. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydrogen-bonding network of the alcohol is disrupted by the non-polar ether, but some solubility is expected due to the ether's oxygen atom acting as a hydrogen bond acceptor. |

This qualitative guide serves as a starting point for solvent selection in various applications, from reaction media to formulation development.

Section 4: Experimental Protocol: Determination of Melting Point for Waxy Solids

To provide a tangible, field-proven methodology, this section details a step-by-step protocol for the accurate determination of the melting point of a waxy solid like tetradecyl ether. This method is a self-validating system, ensuring reliable and reproducible results.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This protocol utilizes the capillary method, a standard and accessible technique in most laboratory settings.[4][5]

Materials and Equipment

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding large crystals)

-

Tetradecyl ether sample

-

Reference standard with a known melting point in a similar range (e.g., benzoic acid)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the tetradecyl ether sample is dry and free of solvent.

-

If the sample consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

-

Repeat until a packed sample column of 2-3 mm in height is achieved at the bottom of the tube.

-

-

Calibration and Standardization:

-

Before measuring the sample's melting point, it is crucial to calibrate the apparatus using a reference standard with a well-defined melting point.

-

Prepare a capillary tube with the reference standard following the same procedure.

-

Insert the capillary into the melting point apparatus and determine its melting point.

-

Compare the observed melting point with the known melting point of the standard. If there is a significant deviation, apply a correction factor to subsequent measurements.

-

-

Melting Point Determination:

-

Insert the packed capillary tube containing the tetradecyl ether sample into the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (around 25-30 °C for tetradecyl ether).

-

Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range.

-

-

Data Validation:

-

Repeat the measurement with a fresh sample at least two more times.

-

The recorded melting point ranges should be consistent within a narrow margin (e.g., ± 0.5 °C).

-

Experimental Workflow Diagram

Caption: Workflow for the determination of the melting point of tetradecyl ether.

Section 5: Conclusion

This technical guide has provided a detailed examination of the physical characteristics and appearance of tetradecyl ether, tailored for the needs of researchers and professionals in drug development. By synthesizing data from multiple sources and presenting it in a clear, structured format, this document serves as a valuable resource for understanding and utilizing this important long-chain ether. The inclusion of a detailed experimental protocol for melting point determination further enhances its practical utility in a laboratory setting.

References

-

Waxpedia. (2016, July 20). Melting Point. Retrieved from [Link]

-

Quora. (2017, February 20). How is the melting point of wax determined? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point of Wax Determination. Retrieved from [Link]

-

American Journal of Engineering Research. (2018). Determination of the Melting Point of Paraffin Wax Using Temperature Variation Test Method. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point of The Wax - 48512. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.8 Ethers. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Tetradecyl ether. Retrieved from [Link]

-

PubChem. (n.d.). Octyl tetradecyl ether. Retrieved from [Link]

-

Lab Alley. (n.d.). Certificates of Analysis. Retrieved from [Link]

-

Michigan State University. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Michigan State University. (n.d.). Solvents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tetradecyl Ether: Properties, Synthesis, and Applications in Research and Drug Development

Introduction: Defining "Tetradecyl Ether"

The term "tetradecyl ether" can refer to any ether compound containing a fourteen-carbon alkyl chain (a tetradecyl group). In chemical literature and databases, it most commonly refers to the symmetrical ether, ditetradecyl ether , where the oxygen atom is bonded to two tetradecyl chains.[1][2][3] This guide will focus primarily on this compound, also known by its IUPAC name, 1-(tetradecyloxy)tetradecane .

However, the term can also describe asymmetrical ethers, such as ethyl tetradecyl ether, where a tetradecyl group is bonded to a smaller alkyl group. This distinction is critical for researchers, as the molecular weight, physical properties, and applications of these compounds differ significantly. This guide will address both, with an emphasis on the more prevalent symmetrical structure.

Core Molecular Identifiers

To avoid ambiguity, it is crucial to refer to these compounds by their specific names and CAS Registry Numbers.

| Compound | Common Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| Ditetradecyl Ether | 1-(Tetradecyloxy)tetradecane; Dimyristyl Ether; n-Tetradecyl Ether | C₂₈H₅₈O | 410.76 | 5412-98-6 |

| Ethyl Tetradecyl Ether | 1-Ethoxytetradecane | C₁₆H₃₄O | 242.44 | 4813-58-5 |

PART 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in a research setting.

Physicochemical Properties of Ditetradecyl Ether

Ditetradecyl ether is a waxy solid at room temperature, a characteristic feature of long-chain aliphatic compounds. Its high molecular weight and long alkyl chains render it highly hydrophobic and insoluble in water, but soluble in many organic solvents.

| Property | Value | Source |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | 457 °C at 760 mmHg (Predicted) | |

| Density | 0.8117 g/cm³ at 43 °C | [1] |

Spectroscopic Profile of Ditetradecyl Ether

Spectroscopic analysis is essential for confirming the identity and purity of synthesized or purchased tetradecyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the symmetrical ditetradecyl ether (C₂₈H₅₈O), the spectrum is relatively simple due to the molecule's symmetry.

-

¹H NMR: The proton spectrum will show characteristic signals for the alkyl chains.

-

A triplet corresponding to the terminal methyl protons (-CH₃) will appear furthest upfield, typically around 0.8-0.9 ppm .

-

A large, complex multiplet for the bulk of the methylene protons (-CH₂-) in the alkyl chains will be observed around 1.2-1.6 ppm .

-

Crucially, the methylene protons adjacent to the ether oxygen (-O-CH₂-) will be deshielded and appear as a triplet further downfield, in the range of 3.4-4.5 ppm .[4]

-

-

¹³C NMR: The carbon spectrum will also reflect the molecule's symmetry.

-

The terminal methyl carbon (-CH₃) will appear at the highest field (lowest ppm value).

-

Multiple signals for the internal methylene carbons (-CH₂-) will be present in the typical alkane region.

-

The most diagnostically significant signal is that of the carbon atom bonded to the ether oxygen (-O-CH₂-), which is deshielded and appears in the 50-80 ppm region.[4]

-

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an ether is the strong C-O stretching vibration , which typically appears in the region of 1000-1300 cm⁻¹ .[4] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) is key to confirming that the sample is an ether and not an alcohol or carbonyl compound.[4]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds like ethers.[5][6] Under electron ionization (EI), long-chain ethers will fragment in predictable ways, often involving cleavage of the C-O bond or fragmentation along the alkyl chains. The molecular ion peak (M+) may be weak or absent, but the fragmentation pattern can be used to deduce the structure.

PART 2: Synthesis of Tetradecyl Ethers

The most reliable and versatile method for synthesizing both symmetrical and asymmetrical ethers in the laboratory is the Williamson Ether Synthesis .

The Williamson Ether Synthesis: Mechanism and Rationale

This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process.[7][8][9] The core principle involves the reaction of an alkoxide ion (a deprotonated alcohol) with a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate).[7][10]

Causality Behind Experimental Choices:

-

Nucleophile Choice: An alkoxide is used rather than a neutral alcohol because it is a much stronger nucleophile, dramatically increasing the rate of the Sₙ2 reaction.[8]

-

Substrate Choice: The reaction works best with primary alkyl halides (like 1-bromotetradecane). Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, which would produce an alkene instead of the desired ether.[7][8]

-

Solvent Choice: A polar aprotic solvent (e.g., DMF, DMSO) is typically used to dissolve the ionic alkoxide and prevent solvation of the nucleophile, which would hinder its reactivity.

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of Ditetradecyl Ether

This protocol describes the synthesis of symmetrical ditetradecyl ether from 1-tetradecanol.

Materials:

-

1-Tetradecanol (Myristyl alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromotetradecane (Myristyl bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF. b. Cool the suspension to 0 °C in an ice bath. c. Dissolve 1-tetradecanol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. d. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of sodium tetradecyloxide is now complete.

-

Nucleophilic Substitution: a. Cool the alkoxide solution back to 0 °C. b. Add 1-bromotetradecane (1.05 equivalents) dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C to neutralize any remaining NaH. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). c. Combine the organic layers and wash with water, followed by saturated brine to remove DMF and salts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

PART 3: Applications in Drug Development and Research

The unique physicochemical properties of long-chain ethers like ditetradecyl ether—namely their chemical stability and amphiphilic character—make them valuable in pharmaceutical sciences.

Role as Pharmaceutical Excipients

Excipients are non-active ingredients that serve various functions in a drug formulation, such as improving stability, solubility, or delivery.[4] Ethers are generally unreactive, making them excellent candidates for use as inert solvents or as part of a formulation matrix.[11] Long-chain ethers can act as:

-

Solubilizing Agents: Their hydrophobic nature allows them to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).

-

Emollients and Ointment Bases: In topical formulations, their waxy texture and resistance to oxidation can provide a stable and cosmetically elegant base.

Enhancers for Transdermal Drug Delivery

A significant barrier to delivering drugs through the skin is the lipid-rich, highly ordered structure of the stratum corneum. Chemical penetration enhancers are molecules that reversibly disrupt this barrier to increase drug permeation. Ethers, particularly those like diethylene glycol monoethyl ether (Transcutol®), are well-known penetration enhancers.[7][12][13] They are thought to work by inserting into the lipid bilayers of the skin, increasing their fluidity and creating pathways for drug molecules to pass through.[13] The long, lipophilic chains of ditetradecyl ether make it a prime candidate for investigation as a penetration enhancer for lipophilic drugs.

Caption: Role of Ethers in Transdermal Delivery.

Components of Advanced Drug Delivery Systems

The stability of the ether linkage is a significant advantage over the more common ester linkage found in many lipids used for drug delivery. Ester bonds are susceptible to hydrolysis by esterase enzymes present in the body, which can lead to premature degradation of a drug carrier.

-

Liposome Stabilization: Liposomes are vesicles made of lipid bilayers that can encapsulate drugs. Liposomes constructed from ether lipids are significantly more stable against chemical degradation (across a wide pH range) and enzymatic degradation by phospholipases compared to their ester-linked counterparts. This enhanced stability can prolong the circulation time of a drug in the body, improving its therapeutic efficacy. The incorporation of long-chain, saturated diether lipids like ditetradecyl ether can increase the rigidity and stability of the liposomal membrane.[10]

PART 4: Safety, Handling, and Storage

While ethers are relatively unreactive, they possess a critical hazard that all researchers must be aware of: the formation of explosive peroxides.

Precautions for Safe Handling and Storage:

-

Peroxide Formation: Upon exposure to air and light, ethers can undergo auto-oxidation to form hydroperoxides and peroxides, which are shock-sensitive and can detonate violently upon heating or concentration.[14][15]

-

Storage: Ditetradecyl ether should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. It should be kept in a cool, dark place away from heat and ignition sources.

-

Testing: Before use, especially if the container has been opened previously or stored for an extended period, the ether should be tested for the presence of peroxides. Commercial test strips are available for this purpose.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn when handling tetradecyl ether. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Ditetradecyl ether, the most common compound known as tetradecyl ether, is a long-chain, symmetrical ether with well-defined physical and chemical properties. Its synthesis is readily achieved via the Williamson ether synthesis, a robust and scalable laboratory procedure. While its direct applications are specialized, its properties—chemical inertness, high lipophilicity, and the stability of its ether linkage—make it and similar long-chain ethers highly relevant to researchers in drug development. Its potential use as a pharmaceutical excipient, a skin penetration enhancer, and a stabilizing component in advanced drug delivery systems like liposomes warrants further investigation. As with all ethers, strict adherence to safety protocols, particularly concerning the prevention and detection of explosive peroxides, is paramount for its safe handling and use in a research environment.

References

-

CAS Common Chemistry. (n.d.). Tetradecyl ether. CAS, a division of the American Chemical Society. Retrieved December 21, 2025, from [Link]

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ditetradecyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

- Javadzadeh, Y., et al. (2015). Transcutol® (Diethylene Glycol Monoethyl Ether): A Potential Penetration Enhancer. In Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement (pp. 195-205). Springer.

- Osborne, D. W., & Musakhanian, J. (2018). Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. AAPS PharmSciTech, 19(8), 3512-3533.

-

PubChem. (n.d.). Dimyristyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics. Organic Chemistry: Current Research. Retrieved from [Link]

-

Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

- Dean, J. A., & Rains, T. C. (Eds.). (1995). Lange's Handbook of Chemistry (14th ed.). McGraw-Hill.

-

National Institute of Standards and Technology. (n.d.). Ethyl tetradecyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Tetradecane. National Center for Biotechnology Information. Retrieved from [Link]

- Dean, J. M., et al. (2017). Structural and functional roles of ether lipids. Protein & Cell, 8(5), 315-326.

-

Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

-

MDPI. (2022, September 1). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Retrieved from [Link]

-

Korean Journal of Anesthesiology. (1973). Study on the Impurities in Anesthetic Diethyl Ether. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ditetradecyl ether [webbook.nist.gov]

- 3. Dimyristyl Ether | C28H58O | CID 79433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Octyl tetradecyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aggregate formation in the intercalation of long-chain fatty acid esters into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of diethylene glycol monoethyl ether on skin penetration ability of diclofenac acid nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diethyl ether - Wikipedia [en.wikipedia.org]

- 15. Study on the Impurities in Anesthetic Diethyl Ether . [ekja.org]

"Tetradecyl ether" synthesis and preparation methods

An In-depth Technical Guide to the Synthesis and Preparation of Ditetradecyl Ether

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Long-Chain Ethers

Ditetradecyl ether (also known as dimyristyl ether or 1-(tetradecyloxy)tetradecane) is a symmetrical, long-chain ether that serves as a crucial lipophilic building block and formulation excipient in advanced chemical and pharmaceutical applications.[1][2][3] Its C28 backbone imparts significant hydrophobicity, making it an object of interest for creating lipid nanoparticles, enhancing drug solubility, and acting as a stable, high-boiling point solvent or lubricant.[1][4] Understanding the synthetic pathways to this molecule is fundamental for researchers aiming to leverage its unique physicochemical properties.

This guide provides a comprehensive exploration of the primary synthetic methodologies for preparing ditetradecyl ether. We will dissect the underlying chemical principles, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction success, yield, and purity. The focus is not merely on procedural steps but on the strategic rationale behind them, empowering researchers to adapt and troubleshoot these methods for their specific applications.

Chapter 1: The Williamson Ether Synthesis: The Cornerstone of Ether Formation

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the most versatile and widely employed method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[5][6][7] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][8]

Mechanistic Principles: A Tale of Nucleophiles and Electrophiles

The synthesis proceeds in two conceptual stages:

-

Deprotonation: A strong base is used to deprotonate a primary alcohol (1-tetradecanol) to form a potent nucleophile, the corresponding alkoxide ion (sodium tetradecanoxide).

-

Nucleophilic Attack: The alkoxide ion then attacks an electrophilic primary alkyl halide (e.g., 1-bromotetradecane) in a concerted, backside attack, displacing the halide leaving group and forming the ether linkage.[5][6]

The choice of a primary alkyl halide is critical. Secondary and tertiary halides are prone to undergoing a competing elimination (E2) reaction, especially with a strong, sterically unhindered base like an alkoxide, which would lead to the formation of tetradecene instead of the desired ether.[5][7][8]

Caption: Mechanism of the Williamson Ether Synthesis for Ditetradecyl Ether.

Experimental Protocol: Synthesis of Symmetrical Ditetradecyl Ether

This protocol describes the synthesis of ditetradecyl ether from 1-tetradecanol and 1-bromotetradecane. This approach is highly reliable for producing symmetrical ethers.

Materials:

-

1-Tetradecanol (Myristyl alcohol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromotetradecane

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq.). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane under a stream of nitrogen. Add anhydrous DMF to the flask.

-

Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Dissolve 1-tetradecanol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension via the dropping funnel. Causality Note: The dropwise addition at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The cessation of bubbling indicates the complete formation of the sodium tetradecanoxide. The solution may appear as a milky suspension.

-

Nucleophilic Substitution: Cool the mixture back to 0 °C. Add 1-bromotetradecane (1.1 eq.) dropwise. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Expertise Note: A slight excess of the alkyl halide ensures the complete consumption of the valuable alkoxide intermediate.

-

Workup & Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water, followed by saturated brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure ditetradecyl ether as a white, waxy solid.[9][10][11]

Chapter 2: Acid-Catalyzed Dehydration of Alcohols

For the synthesis of symmetrical ethers like ditetradecyl ether, the acid-catalyzed dehydration of the corresponding alcohol (1-tetradecanol) presents a more atom-economical alternative to the Williamson synthesis.[12][13] This method involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[14]

Mechanistic Considerations

This reaction also proceeds via a nucleophilic substitution mechanism, but under acidic conditions.

-

Protonation: The acid catalyst protonates the hydroxyl group of one alcohol molecule, converting it into a good leaving group (water).[13]

-

Nucleophilic Attack: A second molecule of 1-tetradecanol acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule.

-

Deprotonation: The resulting protonated ether (an oxonium ion) is then deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ether product.[13]

A critical parameter is temperature. At higher temperatures (e.g., >150 °C for long-chain alcohols), an E1 elimination pathway can dominate, leading to the formation of tetradecene.[14] Therefore, careful temperature control is essential to favor the SN2 pathway for ether formation.[12][13]

Caption: Mechanism of Acid-Catalyzed Dehydration for Symmetrical Ether Synthesis.

Experimental Protocol: Direct Dehydration of 1-Tetradecanol

Materials:

-

1-Tetradecanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (for Dean-Stark apparatus, optional)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place 1-tetradecanol (1.0 eq.) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. For efficient water removal, a Dean-Stark apparatus can be used with toluene as the solvent.

-

Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the alcohol.

-